

In-Depth Technical Guide to the Physicochemical Properties of Dacemazine

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Compound of Interest

Compound Name: **Dacemazine**

Cat. No.: **B1669749**

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Introduction

Dacemazine, also known by the names Ahistan and Histantine, is a phenothiazine derivative. [1] Primarily recognized for its activity as a histamine H1 receptor antagonist, it has been explored for various therapeutic applications since its first description in 1951.[1] Although never marketed as a standalone drug, it was a component of the antispasmodic and antitussive medication Codopectyl and has been investigated for its potential as an anticancer agent.[1] This guide provides a comprehensive overview of the known physicochemical properties of **Dacemazine**, outlines detailed experimental protocols for their determination, and explores its primary and potential off-target signaling pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) like **Dacemazine** is fundamental for drug development, influencing formulation, delivery, and bioavailability.

Chemical Structure and Identity

Property	Value	Source
IUPAC Name	2-(dimethylamino)-1-(10H-phenothiazin-10-yl)ethan-1-one	Wikipedia
CAS Number	518-61-6	[1]
Chemical Formula	C16H16N2OS	[1]
Molecular Weight	284.38 g/mol	[1]
Canonical SMILES	CN(C)CC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31	PubChem
InChI Key	HKUCYAHWPVLPFN-UHFFFAOYSA-N	PubChem

Quantitative Physicochemical Data

The following table summarizes the available quantitative physicochemical data for **Dacemazine**. It is important to note that experimental values for several key parameters are not readily available in the public domain and require experimental determination.

Property	Value	Method
Melting Point	Not available.	Requires experimental determination.
Boiling Point	Not available.	Requires experimental determination.
Aqueous Solubility	Not available.	Requires experimental determination.
pKa	Not available.	Requires experimental determination.
LogP (XlogP3-AA)	3.1	Predicted

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible physicochemical data. The following sections provide methodologies for determining the key properties of **Dacemazine**.

Melting Point Determination

Methodology: Capillary Melting Point Method

- Sample Preparation: A small, finely powdered sample of **Dacemazine** is packed into a capillary tube, sealed at one end, to a height of 2-4 mm.
- Apparatus: A calibrated melting point apparatus is used.
- Procedure:
 - The capillary tube is placed in the heating block of the apparatus.
 - The temperature is raised at a rapid rate to approximately 15-20°C below the expected melting point.
 - The heating rate is then reduced to 1-2°C per minute.
 - The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.

Aqueous Solubility Determination

Methodology: Shake-Flask Method

- Preparation of Saturated Solution: An excess amount of **Dacemazine** is added to a known volume of purified water in a sealed flask.
- Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

- Phase Separation: The suspension is allowed to stand to allow undissolved solid to settle. An aliquot of the supernatant is then carefully withdrawn and filtered through a non-adsorptive filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.
- Quantification: The concentration of **Dacemazine** in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculation: The solubility is expressed in mg/mL or mol/L.

pKa Determination

Methodology: Potentiometric Titration

- Sample Preparation: A known concentration of **Dacemazine** is dissolved in a suitable solvent mixture (e.g., water with a co-solvent if solubility is low).
- Apparatus: A calibrated pH meter with a suitable electrode and a burette for the titrant.
- Procedure:
 - The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the ionizable group.
 - The pH of the solution is recorded after each incremental addition of the titrant.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which 50% of the compound is ionized.

LogP Determination

Methodology: HPLC Method

- Principle: The logarithm of the retention factor (k) of a compound on a reversed-phase HPLC column is linearly related to its logP value.
- Procedure:

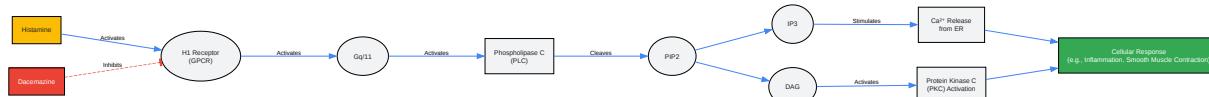
- A series of standard compounds with known logP values are injected onto a reversed-phase HPLC column (e.g., C18).
- The retention time of each standard is measured, and the retention factor (k) is calculated.
- A calibration curve is constructed by plotting the log k of the standards against their known logP values.
- **Dacemazine** is then injected under the same chromatographic conditions, and its retention factor is determined.
- Calculation: The logP of **Dacemazine** is calculated from the calibration curve using its measured retention factor.

Signaling Pathways

Dacemazine's primary pharmacological effect is the antagonism of the histamine H1 receptor. However, as a phenothiazine derivative, it may exhibit a broader pharmacological profile by interacting with other receptor systems.

Primary Signaling Pathway: Histamine H1 Receptor Antagonism

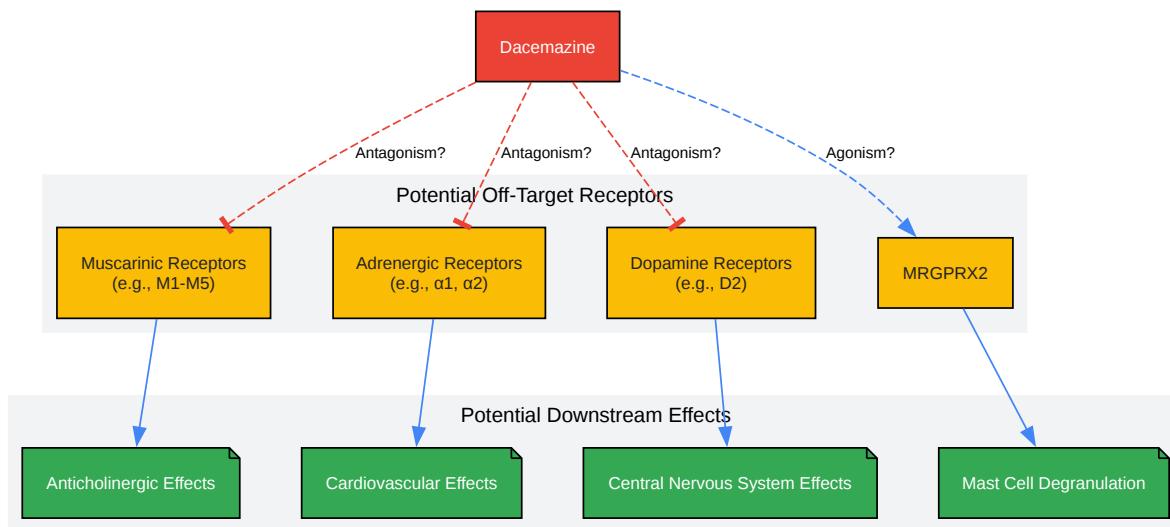
Dacemazine acts as an inverse agonist at the histamine H1 receptor. This means that it not only blocks the action of histamine but also reduces the basal activity of the receptor. The signaling cascade initiated by H1 receptor activation, which is inhibited by **Dacemazine**, is as follows:



[Click to download full resolution via product page](#)**Caption:** Histamine H1 Receptor Signaling Pathway and Inhibition by **Dacemazine**.

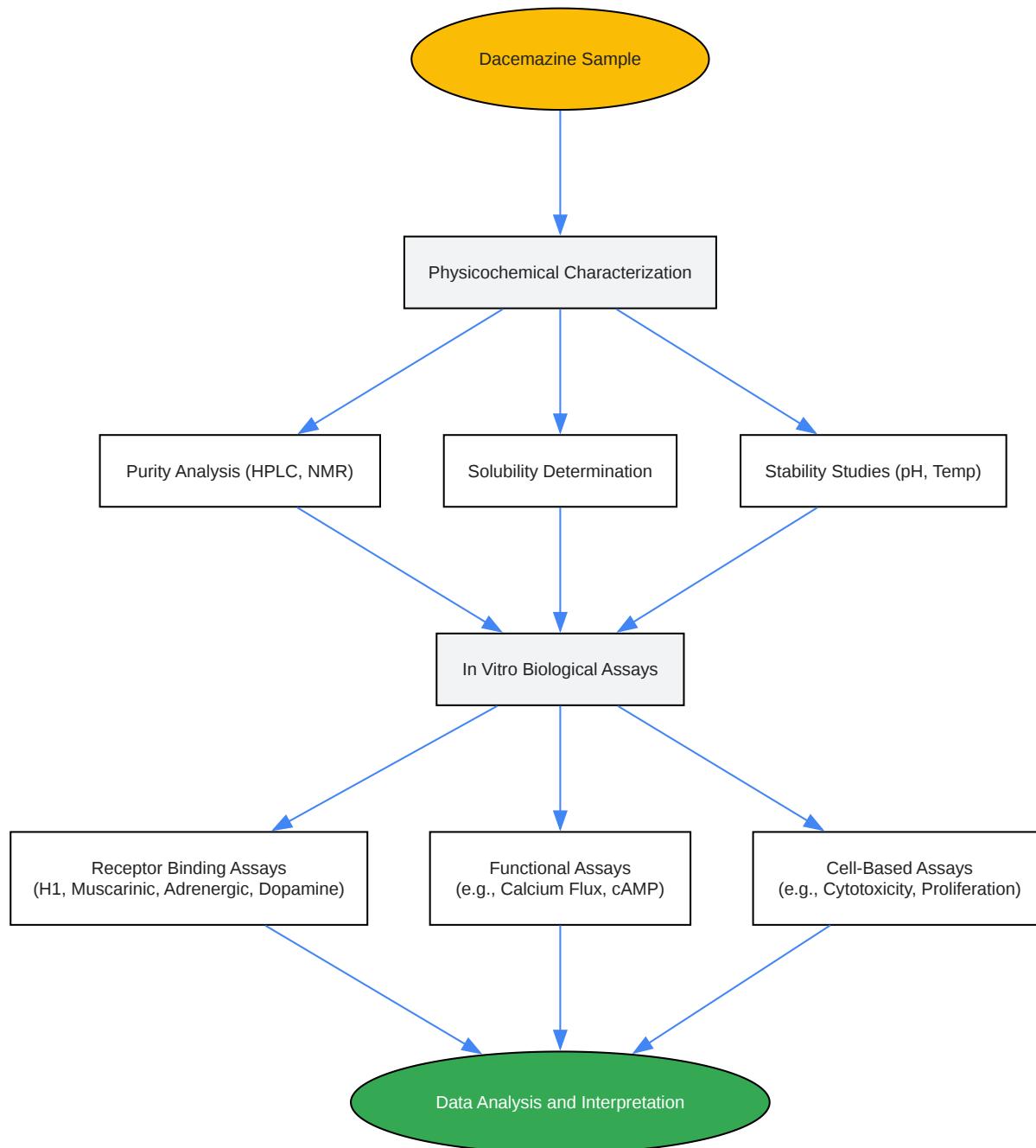
Potential Off-Target Signaling Pathways

Phenothiazine derivatives are known to interact with various other receptors, which can contribute to both their therapeutic effects and side-effect profiles. While specific data for **Dacemazine** is limited, the following pathways represent potential off-target interactions based on its chemical class.

[Click to download full resolution via product page](#)**Caption:** Potential Off-Target Signaling Pathways of **Dacemazine**.

Experimental Workflow for In Vitro Characterization

A logical workflow is essential for the systematic in vitro characterization of a compound like **Dacemazine**.

[Click to download full resolution via product page](#)**Caption:** Experimental Workflow for In Vitro Characterization of **Dacemazine**.

Conclusion

Dacemazine is a phenothiazine derivative with established histamine H1 receptor antagonist activity. While its basic chemical identity is known, a comprehensive experimental characterization of its physicochemical properties is lacking in publicly available literature and is essential for any further research and development. The provided experimental protocols offer a roadmap for obtaining this critical data. Furthermore, while its primary signaling pathway is understood, the potential for off-target interactions, characteristic of the phenothiazine class, warrants further investigation to fully elucidate its pharmacological profile. This guide serves as a foundational resource for researchers embarking on the study of **Dacemazine**, highlighting the knowns and the necessary future directions for a complete understanding of this compound.

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References

- 1. Dacemazine - Wikipedia [en.wikipedia.org]
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